molecular formula C7HClF3NS B12273557 2-Chloro-4,5,6-trifluorobenzo[d]thiazole

2-Chloro-4,5,6-trifluorobenzo[d]thiazole

Cat. No.: B12273557
M. Wt: 223.60 g/mol
InChI Key: KACIRAOKKAPXBB-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6-trifluorobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5,6-trifluorobenzo[d]thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, a catalyst, and specific temperature and pressure settings to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5,6-trifluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The benzothiazole ring can participate in addition reactions with other chemical species.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-4,5,6-trifluorobenzo[d]thiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6-trifluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-4,5,6-trifluorobenzo[d]thiazole can be compared with other similar compounds, such as:

  • 2-Chloro-4,5,7-trifluorobenzo[d]thiazole
  • 2-Chloro-5,6,7-trifluorobenzo[d]thiazole
  • 2-Chloro-6-fluorobenzothiazole

These compounds share a similar benzothiazole core structure but differ in the position and number of substituents

Properties

Molecular Formula

C7HClF3NS

Molecular Weight

223.60 g/mol

IUPAC Name

2-chloro-4,5,6-trifluoro-1,3-benzothiazole

InChI

InChI=1S/C7HClF3NS/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H

InChI Key

KACIRAOKKAPXBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1SC(=N2)Cl)F)F)F

Origin of Product

United States

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